3-Cyclopenten-1-one chemical properties and structure
3-Cyclopenten-1-one chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of 3-Cyclopenten-1-one
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Cyclopenten-1-one, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
3-Cyclopenten-1-one is a cyclic ketone with the molecular formula C₅H₆O.[1] It exists as a solid at room temperature.[1] The quantitative physical and chemical properties of 3-Cyclopenten-1-one are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₅H₆O |
| Molecular Weight | 82.10 g/mol |
| Boiling Point | 128.75 °C at 760 mmHg |
| Flash Point | 30.778 °C |
| Density | 1.046 g/cm³ |
| Vapor Pressure | 10.5 mmHg at 25°C |
| LogP | 0.90550 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Exact Mass | 82.041864811 |
| Monoisotopic Mass | 82.04186 Da |
Chemical Structure
The structural identifiers for 3-Cyclopenten-1-one are provided in the table below.
| Identifier | Value |
| IUPAC Name | cyclopent-3-en-1-one |
| SMILES | O=C1CC=CC1[1] |
| InChI | 1S/C5H6O/c6-5-3-1-2-4-5/h1-2H,3-4H2[1] |
| InChIKey | KQAVUGAZLAPNJY-UHFFFAOYSA-N[1] |
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Caption: Chemical structure of 3-Cyclopenten-1-one.
Spectroscopic Data
The following table summarizes key spectroscopic data for 3-Cyclopenten-1-one, which is crucial for its identification and characterization.
| Spectroscopic Data | Values |
| ¹H NMR | Spectral data is available but specific peak assignments were not found in the search results. |
| ¹³C NMR | Spectral data is available but specific peak assignments were not found in the search results. |
| IR Spectroscopy | Key peaks would include a strong C=O stretch around 1715 cm⁻¹ and a C=C stretch. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 82. The fragmentation pattern would likely involve the loss of CO (m/z = 54) and ethylene (m/z = 54). |
Experimental Protocols: Synthesis of 3-Cyclopenten-1-one
A common and effective method for the synthesis of 3-Cyclopenten-1-one is through the oxidation of 3-cyclopenten-1-ol. While a detailed, step-by-step protocol for this specific conversion was not found in the provided search results, a general procedure can be outlined based on standard organic chemistry techniques. The precursor, 3-cyclopenten-1-ol, can be synthesized from 1,6-heptadien-4-ol using a Grubbs catalyst.
Synthesis of 3-Cyclopenten-1-ol (Precursor)
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Reactants: 1,6-Heptadien-4-ol, 2nd generation Grubbs catalyst.
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Solvent: Dry methylene chloride.
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Procedure: To a solution of 1,6-heptadien-4-ol in dry methylene chloride, a catalytic amount of the 2nd generation Grubbs catalyst is added. The reaction mixture is refluxed overnight and then cooled to room temperature. The solvent is removed in vacuo, and the residue is purified by silica gel column chromatography to yield 3-cyclopenten-1-ol.
Oxidation of 3-Cyclopenten-1-ol to 3-Cyclopenten-1-one (General Protocol)
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Reactants: 3-Cyclopenten-1-ol, an oxidizing agent (e.g., pyridinium chlorochromate (PCC), Swern oxidation reagents, or Dess-Martin periodinane).
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Solvent: An appropriate anhydrous solvent, typically dichloromethane for PCC or Dess-Martin periodinane.
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Procedure: The oxidizing agent is added to a solution of 3-cyclopenten-1-ol in the anhydrous solvent at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up to remove the oxidant byproducts. This typically involves filtration and washing with aqueous solutions. The organic layer is dried, and the solvent is removed to yield the crude 3-Cyclopenten-1-one, which can be further purified by distillation or column chromatography.
Caption: General workflow for the synthesis of 3-Cyclopenten-1-one.
Biological Activity and Signaling Pathways
While specific signaling pathways directly involving 3-Cyclopenten-1-one are not extensively documented in the provided search results, the broader class of cyclopentenone-containing molecules, particularly cyclopentenone prostaglandins (cyPGs), are known to be biologically active. These compounds are involved in various cellular processes and signaling pathways.
For instance, cyPGs can regulate the inflammatory response by interfering with the NF-κB, AP-1, MAPK, and JAK/STAT signaling pathways. This regulation can occur through both peroxisome proliferator-activated receptor-gamma (PPAR-γ) dependent and independent mechanisms. The electrophilic α,β-unsaturated carbonyl moiety in the cyclopentenone ring is a key feature responsible for much of this biological activity, as it can react with nucleophilic residues in proteins, such as cysteine in transcription factors. This interaction can modulate the activity of these proteins and, consequently, the signaling pathways they regulate.
Although 3-Cyclopenten-1-one is a simpler molecule than the prostaglandins, its α,β-unsaturated ketone structure suggests it may have the potential to interact with biological nucleophiles and could be a subject of interest in studies of cellular signaling and drug development.
